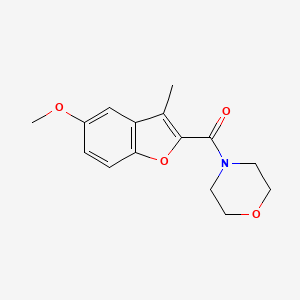
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone, also known as MPBD, is a psychoactive compound that belongs to the class of research chemicals. It is a synthetic analog of the psychoactive substance 3,4-methylenedioxy-N-methylamphetamine (MDMA) and is known to have similar effects on the central nervous system. MPBD has gained popularity among researchers due to its potential applications in scientific research.
Mechanism of Action
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone acts as a serotonin, dopamine, and norepinephrine releasing agent, which means that it increases the release of these neurotransmitters from the presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, which in turn activates the postsynaptic receptors and produces the desired effects.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been found to induce feelings of euphoria, empathy, and sociability in humans. It has also been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychoactive substances.
Advantages and Limitations for Lab Experiments
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, such as its ability to induce specific effects on the central nervous system that can be studied in detail. However, it also has some limitations, such as its potential for abuse and the lack of long-term safety data.
Future Directions
There are several future directions for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone research, such as studying its long-term effects on the central nervous system, investigating its potential therapeutic applications, and developing new analogs with improved safety profiles. Additionally, further research is needed to determine the optimal dosages and administration routes for 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone in order to minimize potential risks and maximize its scientific research potential.
Conclusion:
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone is a psychoactive compound with potential applications in scientific research. It has been found to have similar effects as MDMA and increases the release of serotonin, dopamine, and norepinephrine in the brain. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has several advantages for lab experiments, but also has some limitations. Future research directions include studying its long-term effects, investigating its therapeutic potential, and developing new analogs with improved safety profiles.
Synthesis Methods
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone can be synthesized by the reaction of 4-methoxyphenylacetone with 2,3-dihydrofuran in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects as MDMA, such as inducing feelings of euphoria, empathy, and sociability. 2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotions, and behavior.
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,12,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPCBWEPUZOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)


![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)

![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)